
5-(2-Bromo-4-fluorophenyl)-2,2-dimethyltetrahydrofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Bromo-4-fluorophenyl)-2,2-dimethyltetrahydrofuran is an organic compound characterized by the presence of a bromine and fluorine atom on a phenyl ring, attached to a tetrahydrofuran ring with two methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromo-4-fluorophenyl)-2,2-dimethyltetrahydrofuran typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-4-fluorophenol and 2,2-dimethyltetrahydrofuran.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as tetrahydrofuran (THF). A base like sodium hydride (NaH) is used to deprotonate the phenol, followed by the addition of the tetrahydrofuran derivative.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the coupling reaction.
Purification: The product is purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Bromo-4-fluorophenyl)-2,2-dimethyltetrahydrofuran undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction of the phenyl ring can lead to the formation of cyclohexane derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a polar aprotic solvent.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of phenols or quinones.
Reduction: Formation of cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
5-(2-Bromo-4-fluorophenyl)-2,2-dimethyltetrahydrofuran has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-(2-Bromo-4-fluorophenyl)-2,2-dimethyltetrahydrofuran involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its reactivity, allowing it to form covalent bonds with target proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-4-fluorophenol: A precursor in the synthesis of the target compound.
2-Bromo-4-fluorophenylacetonitrile: Another fluorinated and brominated compound with different applications.
(2-Bromo-4-fluorophenyl)methanesulfonyl chloride: Used in different chemical reactions and applications.
Uniqueness
5-(2-Bromo-4-fluorophenyl)-2,2-dimethyltetrahydrofuran is unique due to its tetrahydrofuran ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C12H14BrFO |
|---|---|
Molekulargewicht |
273.14 g/mol |
IUPAC-Name |
5-(2-bromo-4-fluorophenyl)-2,2-dimethyloxolane |
InChI |
InChI=1S/C12H14BrFO/c1-12(2)6-5-11(15-12)9-4-3-8(14)7-10(9)13/h3-4,7,11H,5-6H2,1-2H3 |
InChI-Schlüssel |
BAMNEUFIPSKKPY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(O1)C2=C(C=C(C=C2)F)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



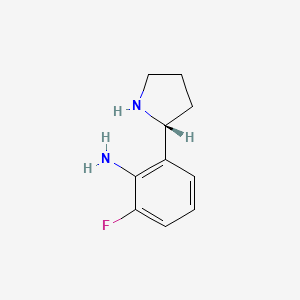
![1-Methylimidazo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B12957782.png)

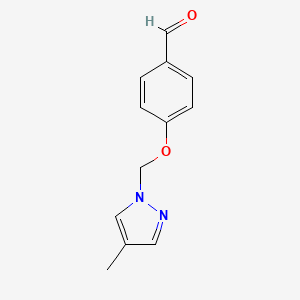
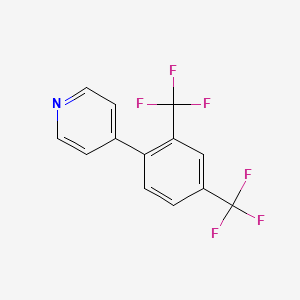
![2-Bromo-6-(4-isopropylphenyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B12957820.png)
![5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-amine hydrochloride](/img/structure/B12957824.png)
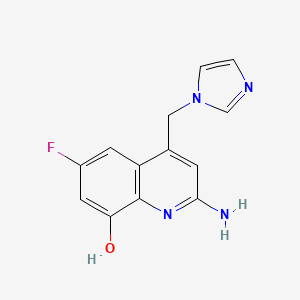
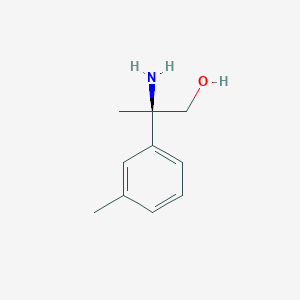
![2-phenyl-3H-Pyrrolo[2,3-b]pyridine](/img/structure/B12957849.png)



